2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide
Overview
Description
2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C9H14N2OS and its molecular weight is 198.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that n-cyanoacetamides, a class of compounds to which this molecule belongs, are important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
The mode of action of 2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide involves its interaction with other molecules to form heterocyclic compounds . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
It is known that n-cyanoacetamides are used in the synthesis of various organic heterocycles , which can have diverse biological activities and can affect multiple biochemical pathways.
Result of Action
The result of the action of this compound is the formation of various heterocyclic compounds . These compounds can have diverse biological activities, which can result in various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide plays a significant role in biochemical reactions, particularly in the formation of biologically active compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been utilized in the synthesis of heterocyclic compounds, which are known for their diverse biological activities . The interactions of this compound with these biomolecules often involve condensation and substitution reactions, leveraging the active hydrogen on the C-2 position of the compound .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of heterocyclic derivatives, such as thiophene and thiazole, suggests its potential in modulating cellular activities . These effects are crucial for understanding how this compound can be utilized in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules and enzyme inhibition or activation. The compound’s cyano and carbonyl functions enable it to participate in various biochemical reactions, forming stable complexes with enzymes and proteins . These interactions can lead to changes in gene expression and modulation of enzymatic activities, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it a reliable candidate for biochemical studies . Long-term studies have indicated that this compound maintains its activity and continues to influence cellular processes over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects on cellular functions without significant toxicity . At higher doses, there may be threshold effects, including potential toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s cyanoacetamide structure allows it to participate in reactions that form heterocyclic compounds, which are essential in metabolic processes . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and achieving desired biochemical effects.
Properties
IUPAC Name |
2-cyano-N-ethyl-N-(thiolan-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-2-11(9(12)3-5-10)8-4-6-13-7-8/h8H,2-4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRLIFOXZISHEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSC1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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